

# Unveiling the Kinase Selectivity of PD 173955 and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PD 173955 analog 1

Cat. No.: B2956238 Get Quote

For researchers and drug development professionals navigating the landscape of kinase inhibitors, understanding the precise selectivity of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity profile of PD 173955, a potent pyrido[2,3-d]pyrimidine inhibitor, and its analogs. While comprehensive data on a specific analog, designated as **PD 173955 analog 1** (also known as Compound 26), is limited, this guide summarizes the available experimental data for the parent compound and other key analogs to offer valuable insights into their kinase inhibition profiles.

## **Executive Summary**

PD 173955 is a well-characterized inhibitor of the Src and Abl tyrosine kinases. Analogs of PD 173955 have been synthesized to improve properties such as solubility and to probe structure-activity relationships. This guide presents the available quantitative data on the kinase inhibitory activity of PD 173955 and its analogs, details the experimental methodologies for kinase inhibition assays, and visualizes the relevant signaling pathways. It is important to note that while "PD 173955 analog 1" has been identified as a putative EGFR kinase inhibitor, extensive experimental cross-reactivity data for this specific analog is not publicly available. The data presented herein primarily focuses on the parent compound and other more extensively studied analogs.

## **Comparative Kinase Inhibition Profile**

The following table summarizes the available quantitative data on the inhibitory activity of PD 173955 and its analogs against a panel of kinases. The data is presented as IC50 values,







which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.



| Compound                            | Target Kinase | IC50 (nM)                                             | Comments                                                                                                                                |
|-------------------------------------|---------------|-------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| PD 173955                           | Src           | ~22[1][2]                                             | Potent inhibitor of the Src family kinases.                                                                                             |
| Yes                                 | ~22[1]        |                                                       |                                                                                                                                         |
| Abl                                 | ~22[1]        | Also a potent inhibitor of Bcr-Abl.[3]                |                                                                                                                                         |
| c-Kit                               | ~25-40[1][3]  | Inhibits ligand-<br>dependent<br>autophosphorylation. |                                                                                                                                         |
| FGFRα                               | Less potent   |                                                       | _                                                                                                                                       |
| InsR                                | No activity   | _                                                     |                                                                                                                                         |
| PKC                                 | No activity   |                                                       |                                                                                                                                         |
| PD 166326                           | Bcr-Abl       | More potent than PD<br>173955                         | A more potent inhibitor of Bcr-Abl dependent cell growth.                                                                               |
| PD 180970                           | Bcr-Abl       | Potent inhibitor                                      | A related pyrido[2,3-d]pyrimidine with potent Bcr-Abl inhibitory activity.                                                              |
| PD 173955 analog 1<br>(Compound 26) | EGFR          | 190 (in silico)                                       | Identified as a potential EGFR kinase inhibitor through computational methods.  Experimental data on cross-reactivity is not available. |
| "Amino" analogs of<br>PD 173955     | Abl           | 10x more inhibitory<br>than PD 173955                 | Replacement of the methylthio group with an amino group                                                                                 |



|                              |          |                          | enhances inhibitory activity.[4]                             |
|------------------------------|----------|--------------------------|--------------------------------------------------------------|
| "Kinase inactive"<br>analogs | Abl, Src | Weakly or not inhibitory | Developed to study<br>non-kinase-dependent<br>effects.[5][6] |

## **Signaling Pathways**

To visualize the biological context of the target kinases, the following diagrams illustrate simplified signaling pathways for Bcr-Abl and EGFR.



Click to download full resolution via product page

A simplified diagram of the Bcr-Abl signaling pathway.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. PD173955 | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. New effective inhibitors of the Abelson kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Kinase Inactive PD173955 Analogues for Reducing Production of Aβ Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Kinase Inactive PD173955 Analogues for Reducing Production of Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Kinase Selectivity of PD 173955 and its Analogs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2956238#cross-reactivity-of-pd-173955-analog-1-with-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com